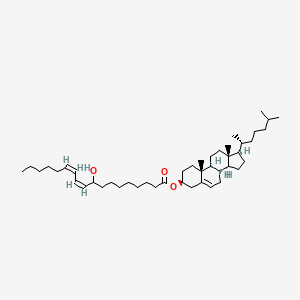
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxy group at the 13th position . Industrial production methods may involve more scalable processes, such as biocatalysis or chemical synthesis, to produce the compound in larger quantities.
化学反应分析
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a different functional group, such as an alkane.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.
作用机制
The mechanism of action of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and can modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation, but its role as a bioactive lipid suggests significant potential in therapeutic applications.
相似化合物的比较
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): While DHA lacks the hydroxy group at the 13th position, it shares similar structural features and biological roles.
Other hydroxydocosahexaenoic acids: These compounds have hydroxy groups at different positions, leading to variations in their biological activity and applications
属性
CAS 编号 |
90780-53-3 |
|---|---|
分子式 |
C22H34O |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol |
InChI |
InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+ |
InChI 键 |
WLJSEUMCVZZUTN-LZSWNSAASA-N |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
手性 SMILES |
CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O |
规范 SMILES |
CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O |
同义词 |
13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)


![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)






